molecular formula C17H27N7O6 B12375756 Diaminopropionoyl tripeptide-33

Diaminopropionoyl tripeptide-33

Cat. No.: B12375756
M. Wt: 425.4 g/mol
InChI Key: HJCFQAVJKASLBG-BSCFELCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaminopropionoyl tripeptide-33 is a bioactive peptide known for its protective effects on skin cells. It is primarily used in cosmetic formulations to safeguard skin from ultraviolet (UV) radiation-induced DNA damage. This compound is effective in preventing premature aging by inhibiting the carbonylation of proteins and enhancing the DNA repair system .

Preparation Methods

Diaminopropionoyl tripeptide-33 is synthesized through the reaction of 2,3-diaminopropionic acid with a tripeptide sequence. The synthetic route involves standard peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .

Chemical Reactions Analysis

Diaminopropionoyl tripeptide-33 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS), which can be detrimental to the peptide’s stability.

    Reduction: Reduction reactions can help in stabilizing the peptide by preventing the formation of disulfide bonds.

    Substitution: This reaction can occur at the amino acid residues, leading to modifications in the peptide structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diaminopropionoyl tripeptide-33 has a wide range of scientific research applications:

Mechanism of Action

Diaminopropionoyl tripeptide-33 exerts its effects by inhibiting the carbonylation of proteins, which is a process that leads to protein degradation and cellular damage. The peptide combats the formation of reactive carbon species (RCS) and protects DNA from UV-induced damage. It enhances the DNA repair system by promoting the activity of repair enzymes and protecting keratinocytes and fibroblasts from oxidative stress .

Comparison with Similar Compounds

Diaminopropionoyl tripeptide-33 is unique in its ability to protect skin cells from both UVA and UVB radiation. Similar compounds include:

    Palmitoyl tripeptide-1: Known for its collagen-boosting properties.

    Acetyl hexapeptide-8: Commonly used for its anti-wrinkle effects.

    Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.

This compound stands out due to its dual action of protecting against UV-induced DNA damage and enhancing the DNA repair system .

Properties

Molecular Formula

C17H27N7O6

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1

InChI Key

HJCFQAVJKASLBG-BSCFELCMSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N

Origin of Product

United States

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